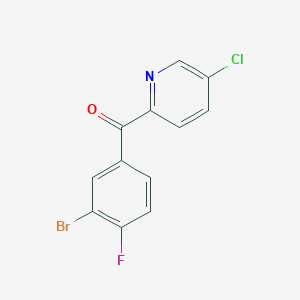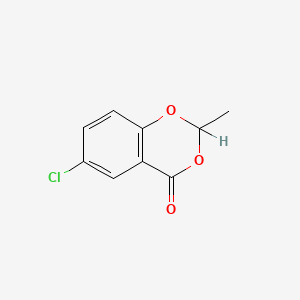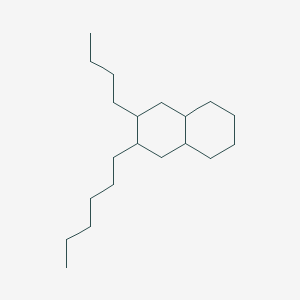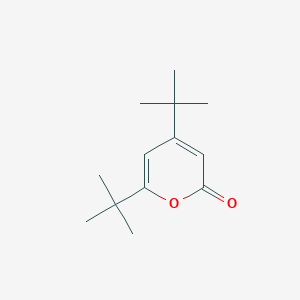
2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)-: is a heterocyclic compound that belongs to the class of 2H-pyrans. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of this compound includes two tert-butyl groups attached to the 4th and 6th positions of the pyran ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrylium salts with organometallic compounds. For instance, the reaction of 2,4,6-trimethylpyrylium perchlorate with alkylmagnesium halides can yield 2H-pyrans . The specific reaction conditions, such as temperature, solvent, and the nature of the nucleophilic reagent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the pyran ring and the tert-butyl groups influences the reactivity of the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the pyran ring. Common reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
2H-Pyran-2-one: The parent compound without the tert-butyl groups.
4,6-Dimethyl-2H-pyran-2-one: A similar compound with methyl groups instead of tert-butyl groups.
2H-Chromenes: Compounds with a fused aromatic ring, which are more stable and have different reactivity.
Uniqueness
The presence of the tert-butyl groups in 2H-Pyran-2-one, 4,6-bis(1,1-dimethylethyl)- imparts unique steric and electronic properties, making it distinct from other similar compounds. These modifications can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
70810-35-4 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
4,6-ditert-butylpyran-2-one |
InChI |
InChI=1S/C13H20O2/c1-12(2,3)9-7-10(13(4,5)6)15-11(14)8-9/h7-8H,1-6H3 |
InChI 键 |
DWRDCXTUEUMNGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=O)OC(=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


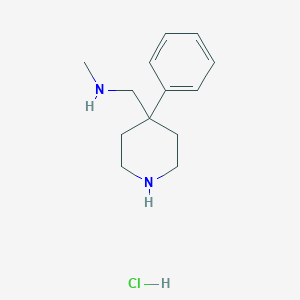
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
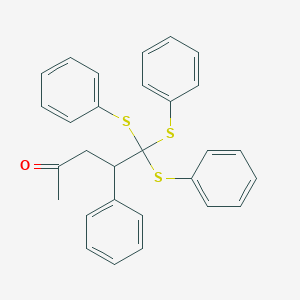
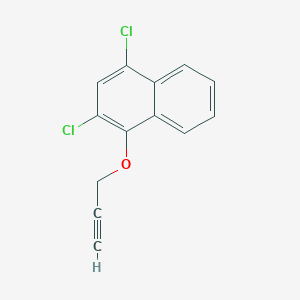
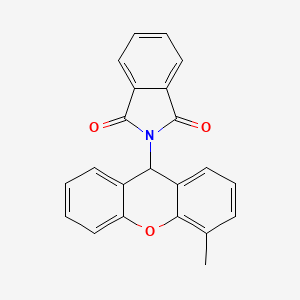
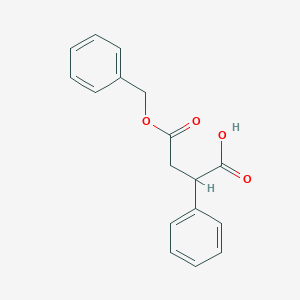
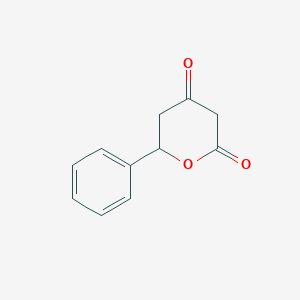
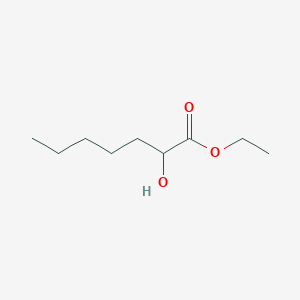
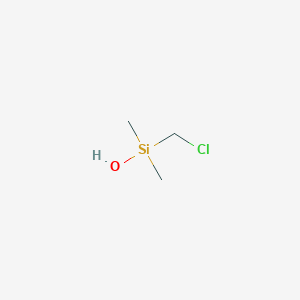

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
